![molecular formula C15H13NO4S B2712220 Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 50437-61-1](/img/structure/B2712220.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” is a chemical compound with the CAS Number: 50437-61-1 . It has a molecular weight of 303.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 303.34 . The InChI Code provides further details about its molecular structure .Scientific Research Applications
Transparent Aromatic Polyimides
Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate is utilized in the synthesis of transparent aromatic polyimides. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities. Their synthesis involves a two-step thermal polycondensation, indicating their potential application in materials science, particularly for optical and electronic devices (Tapaswi et al., 2015).
Preparation of Substituted Methyl o-Nitrophenyl Sulfides
Research has explored the nucleophilic substitution of substituted o-nitrochlorobenzenes with methanethiolates to prepare a series of methyl-o-nitrophenylsulfides, including this compound. These compounds have applications in synthetic chemistry, serving as intermediates in the preparation of more complex molecules (Dudová et al., 2002).
Molecular Modification for Deactivating Organic Carcinogens
Studies on molecular modification to deactivate organic carcinogens involve the substitution of the aromatic nucleus of arylamino/nitro carcinogens, suggesting potential uses in cancer research and the development of safer chemicals (Ashby et al., 1982).
Synthesis of Cardiotonic Drugs Intermediates
This compound serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, illustrating its significance in pharmaceutical chemistry (Lomov, 2019).
Nonlinear Optical Single Crystals
The compound has applications in the growth of single crystals for nonlinear optical materials, showing promise in the development of advanced optical devices (Parol et al., 2020).
Safety and Hazards
The compound has been associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
While specific future directions for “Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate” are not mentioned in the sources I found, research into similar compounds suggests potential areas of interest. For example, the oxidation of similar compounds with hydrogen peroxide has been studied , suggesting potential future research directions in understanding the properties and reactions of these types of compounds.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-10-3-6-12(7-4-10)21-14-8-5-11(15(17)20-2)9-13(14)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLUTFWHBZERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)
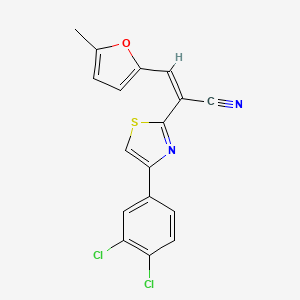
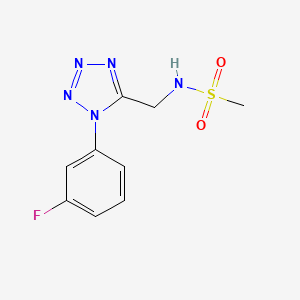
![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)
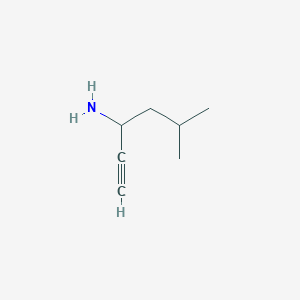

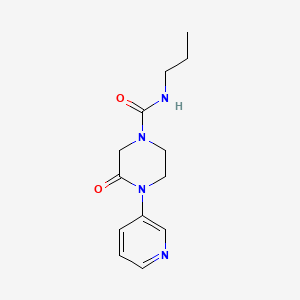
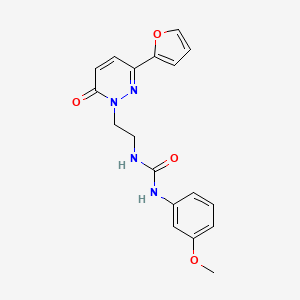
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
